
Pancreastatin
Vue d'ensemble
Description
Pancreastatin is a peptide hormone first isolated from the pancreas of pigs by Tatemoto and colleagues. It is derived from chromogranin A, a protein found in the secretory granules of neuroendocrine cells. This compound is known for its role in inhibiting insulin secretion and has been identified in various species, including humans, where it consists of 52 amino acids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pancreastatin can be synthesized using solid-phase peptide synthesis, a method that allows for the sequential addition of amino acids to a growing peptide chain. The synthesis typically involves the use of protected amino acid derivatives and coupling reagents to form peptide bonds. The final product is then cleaved from the solid support and purified using high-performance liquid chromatography .
Industrial Production Methods: Industrial production of this compound involves recombinant DNA technology. The gene encoding this compound is inserted into a suitable expression vector, which is then introduced into a host organism, such as Escherichia coli or yeast. The host organism produces this compound, which is subsequently purified using chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Pancreastatin undergoes various chemical reactions, including proteolytic cleavage, which is essential for its activation. It is cleaved from chromogranin A by prohormone convertases, resulting in the active peptide .
Common Reagents and Conditions: Proteolytic enzymes, such as prohormone convertase-1, are commonly used to cleave this compound from chromogranin A. The reaction typically occurs in the secretory granules of neuroendocrine cells under physiological conditions .
Major Products: The primary product of the proteolytic cleavage of chromogranin A is the active this compound peptide. This peptide can further undergo post-translational modifications, such as amidation, which are crucial for its biological activity .
Applications De Recherche Scientifique
Metabolic Regulation
Pancreastatin plays a significant role in glucose and lipid metabolism. Studies indicate that it inhibits insulin secretion from pancreatic β-cells, thereby influencing glucose homeostasis.
- Mechanism of Action : PST reduces glucose uptake by approximately 48-50% and increases the spillover of free fatty acids by 4.5 to 6.4-fold without affecting amino acid metabolism . This suggests that this compound may contribute to insulin resistance, particularly in type 2 diabetes .
- Case Study : In a study involving diabetic mouse models, the administration of PSTi8, a this compound inhibitor, showed improved insulin sensitivity and glucose tolerance, highlighting its potential therapeutic application in managing diabetes .
Inflammatory Response
Recent research has identified this compound's role in modulating inflammatory responses. It has been linked to the activation of pro-inflammatory cytokines.
- Impact on Inflammation : In a preclinical model of colitis, this compound exacerbated inflammation by reducing the functions of alternatively activated macrophages (AAM) and disrupting epithelial homeostasis . This indicates its potential as a target for therapeutic interventions in inflammatory diseases.
- Immunomodulatory Properties : this compound has been shown to stimulate pro-inflammatory cytokine production in macrophages, suggesting its involvement in immune regulation .
Diagnostic Biomarker in Neuroendocrine Tumors
This compound serves as a promising biomarker for diagnosing and predicting outcomes in patients with neuroendocrine tumors (NETs).
- Clinical Significance : Elevated serum levels of this compound correlate with worse progression-free survival (PFS) and overall survival (OS) in patients with small bowel and pancreatic NETs. A study found sensitivity and specificity rates of 85.7% and 66.7%, respectively, for this compound in identifying liver metastasis compared to lower rates for chromogranin A .
- Case Study : Analysis of patient records revealed that this compound levels were significantly higher in NET patients than non-NET patients, demonstrating its diagnostic superiority over traditional markers like CgA .
Therapeutic Target for Insulin Resistance
Emerging research suggests that this compound could be targeted therapeutically to combat insulin resistance.
- Inhibitor Development : The development of PSTi8 has shown promise in alleviating insulin resistance induced by this compound in various models . This positions PST as a potential target for drug development aimed at treating metabolic disorders.
Data Summary Table
Mécanisme D'action
Pancreastatin exerts its effects by binding to specific receptors on target cells. It inhibits insulin secretion by acting on pancreatic beta cells and affects glucose metabolism in the liver, adipose tissue, and heart. The peptide inhibits gluconeogenesis and activates glycogenolysis in hepatocytes, while also inhibiting glucose uptake in fat cells .
Comparaison Avec Des Composés Similaires
Pancreastatin is unique in its ability to inhibit insulin secretion and modulate glucose metabolism. Similar compounds derived from chromogranin A include:
Vasostatin: A peptide that acts as a vasodilator and regulates cardiovascular functions.
Catestatin: A peptide that inhibits catecholamine release and has anti-hypertensive properties.
Serpinin: A peptide involved in regulating cell proliferation and apoptosis.
These peptides share structural similarities with this compound but have distinct biological functions, highlighting the diversity of chromogranin A-derived peptides.
Activité Biologique
Pancreastatin (PST) is a biologically active peptide derived from the prohormone chromogranin A (CHGA) and plays a significant role in glucose and lipid metabolism. This article explores the biological activity of this compound, focusing on its effects on insulin secretion, glucose uptake, and its implications in metabolic disorders such as diabetes.
This compound is primarily characterized by its C-terminal fragments, with the most biologically active portion identified as PST (35-49). This fragment has been shown to inhibit insulin release from pancreatic islet cells in a dose-dependent manner, highlighting its role in regulating glucose homeostasis . The mechanism involves the inhibition of glucose-stimulated insulin secretion and modulation of glucose uptake in peripheral tissues.
Key Findings:
- Inhibition of Insulin Release : Studies indicate that this compound significantly inhibits both the first and second phases of insulin release from isolated perfused rat pancreas, with varying degrees of effectiveness depending on the specific fragment used .
- Effect on Glucose Uptake : this compound decreases glucose uptake by adipocytes and hepatocytes, which may contribute to its dysglycemic effects. In vitro studies have demonstrated a reduction in glucose uptake by approximately 48-50% upon treatment with this compound .
Biological Activity in Metabolic Disorders
This compound levels are elevated in conditions such as type 2 diabetes, suggesting a potential role in the pathophysiology of insulin resistance. The peptide's ability to inhibit insulin sensitivity has led researchers to explore therapeutic interventions targeting its action.
Case Studies:
- Diabetes Management : Research has shown that this compound's action can exacerbate insulin resistance in liver and adipose tissues. In one study, a novel this compound inhibitor (PSTi8) was developed, which effectively countered the adverse effects of this compound on glucose metabolism in cell models .
- Variants and Potency : Variants of this compound, such as Gly297Ser, have been identified with increased potency for inhibiting glucose uptake. This highlights the importance of genetic variations in understanding individual responses to this compound .
Implications for Neuroendocrine Tumors
This compound is also implicated in the behavior of pancreatic neuroendocrine tumors (pNETs). Elevated levels of this peptide have been associated with tumor progression and recurrence, indicating its potential as a biomarker for monitoring disease status.
Summary Table of Biological Activities
Propriétés
IUPAC Name |
(4S)-4-[[(2S)-1-[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-[[2-[[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C214H330N68O76S/c1-101(2)83-136(197(344)272-137(84-112-31-15-14-16-32-112)198(345)258-118(37-23-74-230-212(223)224)179(326)234-91-151(222)290)253-159(298)98-239-180(327)122(45-58-147(218)286)268-202(349)143-41-27-78-279(143)207(354)108(9)246-156(295)92-235-173(320)103(4)249-206(353)171(111(12)285)277-196(343)133(57-70-168(315)316)267-192(339)131(55-68-166(311)312)266-191(338)130(54-67-165(309)310)265-190(337)129(53-66-164(307)308)264-189(336)128(52-65-163(305)306)263-187(334)125(47-60-149(220)288)260-186(333)121(39-25-76-232-214(227)228)259-200(347)141(99-283)275-199(346)138(86-114-90-229-100-242-114)273-193(340)132(56-69-167(313)314)262-185(332)120(38-24-75-231-213(225)226)255-174(321)104(5)244-154(293)93-237-178(325)117(35-19-21-72-215)251-158(297)97-238-181(328)123(49-62-160(299)300)269-204(351)145-43-29-80-281(145)211(358)146-44-30-81-282(146)209(356)135(48-61-150(221)289)271-177(324)106(7)247-183(330)126(50-63-161(301)302)261-188(335)127(51-64-162(303)304)256-175(322)105(6)245-155(294)95-241-205(352)170(110(11)284)276-195(342)119(36-20-22-73-216)252-157(296)96-236-172(319)102(3)243-153(292)94-240-182(329)139(87-169(317)318)274-194(341)134(71-82-359-13)257-176(323)107(8)248-201(348)142-40-26-77-278(142)208(355)109(10)250-184(331)124(46-59-148(219)287)270-203(350)144-42-28-79-280(144)210(357)140(254-152(291)88-217)85-113-89-233-116-34-18-17-33-115(113)116/h14-18,31-34,89-90,100-111,117-146,170-171,233,283-285H,19-30,35-88,91-99,215-217H2,1-13H3,(H2,218,286)(H2,219,287)(H2,220,288)(H2,221,289)(H2,222,290)(H,229,242)(H,234,326)(H,235,320)(H,236,319)(H,237,325)(H,238,328)(H,239,327)(H,240,329)(H,241,352)(H,243,292)(H,244,293)(H,245,294)(H,246,295)(H,247,330)(H,248,348)(H,249,353)(H,250,331)(H,251,297)(H,252,296)(H,253,298)(H,254,291)(H,255,321)(H,256,322)(H,257,323)(H,258,345)(H,259,347)(H,260,333)(H,261,335)(H,262,332)(H,263,334)(H,264,336)(H,265,337)(H,266,338)(H,267,339)(H,268,349)(H,269,351)(H,270,350)(H,271,324)(H,272,344)(H,273,340)(H,274,341)(H,275,346)(H,276,342)(H,277,343)(H,299,300)(H,301,302)(H,303,304)(H,305,306)(H,307,308)(H,309,310)(H,311,312)(H,313,314)(H,315,316)(H,317,318)(H4,223,224,230)(H4,225,226,231)(H4,227,228,232)/t102-,103-,104-,105-,106-,107-,108-,109-,110+,111+,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,170-,171-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZUEKXRBSXBRH-CTXORKPYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(C)NC(=O)CNC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C6CCCN6C(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C7CCCN7C(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](C)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](C)NC(=O)[C@@H]6CCCN6C(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CC8=CNC9=CC=CC=C98)NC(=O)CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C214H330N68O76S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80147609 | |
Record name | Pancreastatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80147609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
5103 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106477-83-2 | |
Record name | Pancreastatin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106477832 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pancreastatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80147609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.